(R)-Acenocoumarol - 66556-77-2

(R)-Acenocoumarol

Catalog Number: EVT-1441620
CAS Number: 66556-77-2
Molecular Formula: C19H15NO6
Molecular Weight: 353.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Acenocoumarol is the pharmacologically active enantiomer of the racemic drug acenocoumarol. Acenocoumarol is classified as a coumarin derivative and functions as a vitamin K antagonist (VKA) [, ]. While the racemic mixture is administered clinically, (R)-acenocoumarol is primarily responsible for the anticoagulant effect [, ].

Chemical Reactions Analysis

(R)-Acenocoumarol is primarily metabolized in the liver through hydroxylation reactions []. The primary enzyme responsible for the 7-hydroxylation of (R)-acenocoumarol is CYP2C9 [, ]. Other enzymes involved in (R)-acenocoumarol hydroxylation reactions include CYP1A2 (6-hydroxylation) and CYP2C19 (6-, 7-, and 8-hydroxylation) [].

Mechanism of Action

The anticoagulant effect of (R)-acenocoumarol stems from its ability to inhibit vitamin K epoxide reductase []. This enzyme is crucial for the cyclic interconversion of vitamin K, which is essential for the post-translational gamma-carboxylation of clotting factors II, VII, IX, and X []. By inhibiting this enzyme, (R)-acenocoumarol ultimately reduces the synthesis of these clotting factors, thereby producing an anticoagulant effect.

Applications
  • Pharmacokinetic and drug interaction studies: Researchers utilize (R)-acenocoumarol to investigate drug-drug interactions and their impact on pharmacokinetic parameters. Studies have examined the interactions between (R)-acenocoumarol and drugs such as lornoxicam [], tamsulosin [], piroxicam [], aliskiren [], and nateglinide [] to understand how these co-administrations affect its pharmacokinetic profile.
  • Pharmacogenetic research: The interindividual variability in response to acenocoumarol, primarily driven by the (R)-enantiomer, has led to investigations into the influence of genetic factors on its pharmacokinetic and pharmacodynamic properties []. Specifically, polymorphisms in genes encoding CYP2C9 and VKORC1 have been linked to variations in acenocoumarol response [, , ]. Understanding these genetic influences is crucial for personalized medicine approaches aiming to optimize acenocoumarol dosage and minimize adverse events.
  • Investigating the impact of physiological factors on anticoagulation: Research using (R)-Acenocoumarol has explored how factors like factor VII polymorphisms influence the daily variability of coagulation parameters like INR in patients on steady anticoagulation therapy [].

(S)-Acenocoumarol

Compound Description: (S)-Acenocoumarol is the less pharmacologically active enantiomer of the racemic drug acenocoumarol, an oral anticoagulant. It is rapidly cleared from the body compared to (R)-acenocoumarol. Research indicates that (S)-Acenocoumarol is primarily metabolized by the cytochrome P450 enzyme CYP2C9, undergoing hydroxylation at the 6-, 7-, and 8-positions. [, , , ]

Relevance: (S)-Acenocoumarol is the enantiomer of (R)-acenocoumarol, the target compound, and they exist together in the racemic drug. While both enantiomers share a similar structure, (S)-Acenocoumarol exhibits different pharmacokinetic properties and significantly less anticoagulant activity than (R)-acenocoumarol. [, , , ]

6-Hydroxyacenocoumarol

Compound Description: 6-Hydroxyacenocoumarol is a phase I metabolite of both (R)- and (S)-acenocoumarol, formed via hydroxylation. It is primarily found in conjugated form in bile and as a free compound in urine. [, ]

Relevance: 6-Hydroxyacenocoumarol is a key metabolite of (R)-acenocoumarol, providing insights into its metabolic pathway. The formation of this metabolite highlights the role of cytochrome P450 enzymes, including CYP2C9, CYP1A2, and CYP2C19, in acenocoumarol metabolism. [, ]

7-Hydroxyacenocoumarol

Compound Description: 7-Hydroxyacenocoumarol, similar to its 6-hydroxy counterpart, is a metabolite of both acenocoumarol enantiomers, arising from hepatic hydroxylation reactions. This metabolite is excreted through biliary pathways primarily as conjugates and is found free in urine. Interestingly, there is a stereoselective difference in its excretion, with a higher ratio of free to conjugated 7-hydroxyacenocoumarol observed for the (S)-enantiomer compared to (R)-acenocoumarol. [, ]

Relevance: As a major metabolite of (R)-acenocoumarol, 7-Hydroxyacenocoumarol is essential in understanding the drug's metabolism and elimination. The observed stereoselectivity in its excretion suggests differences in how the enantiomers are processed, potentially impacting their pharmacokinetic profiles. [, ]

8-Hydroxyacenocoumarol

Compound Description: This compound is a minor metabolite resulting from the hydroxylation of both (R)- and (S)-acenocoumarol. Its formation is primarily mediated by the cytochrome P450 enzyme CYP2C9. []

Relevance: Although a minor metabolite, 8-Hydroxyacenocoumarol contributes to the overall metabolic profile of (R)-acenocoumarol. Its presence further underscores the role of CYP2C9 in the metabolism of both acenocoumarol enantiomers. []

Warfarin

Compound Description: Warfarin, similar to acenocoumarol, is a coumarin derivative widely used as an oral anticoagulant. It is metabolized by CYP2C9, particularly its (S)-enantiomer, which is more potent than the (R)-enantiomer. [, ]

Relevance: Warfarin serves as a relevant comparator to (R)-acenocoumarol due to their shared therapeutic class (oral anticoagulants) and similar metabolic pathways, both being substrates of CYP2C9. [, ]

Phenprocoumon

Compound Description: Phenprocoumon, belonging to the coumarin class of drugs, is another oral anticoagulant that shares metabolic similarities with (R)-acenocoumarol. It undergoes metabolism by the cytochrome P450 enzyme CYP2C9. []

Relevance: Phenprocoumon’s close relationship with (R)-acenocoumarol in terms of therapeutic action and metabolism makes it a valuable reference point. The shared metabolic pathway via CYP2C9 highlights a potential site for drug interactions, influencing the pharmacokinetics and potentially the pharmacodynamics of both drugs. []

Tolbutamide

Compound Description: Tolbutamide is an oral antidiabetic medication that undergoes metabolism primarily via hydroxylation by the cytochrome P450 enzyme CYP2C9. []

Relevance: Although from a different therapeutic class, tolbutamide's metabolism is relevant because it is primarily mediated by CYP2C9, the same enzyme responsible for a significant portion of (R)-acenocoumarol metabolism. Therefore, co-administration of (R)-acenocoumarol and tolbutamide could lead to drug interactions due to competition for CYP2C9 metabolism. []

Lornoxicam

Compound Description: Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) primarily metabolized by CYP2C9, specifically through 5'-hydroxylation. This drug has been investigated for its potential to interact with oral anticoagulants, including acenocoumarol, due to shared metabolic pathways. [, ]

Relevance: Lornoxicam is particularly relevant to (R)-acenocoumarol because both drugs are metabolized by CYP2C9. This shared metabolic pathway raises concerns about potential drug-drug interactions. Studies suggest that lornoxicam can inhibit the metabolism of acenocoumarol, potentially leading to elevated acenocoumarol levels and an increased risk of bleeding. [, ]

Piroxicam

Compound Description: Piroxicam, like lornoxicam, belongs to the NSAID class and is known to interact with acenocoumarol. Studies have demonstrated that piroxicam can significantly reduce the clearance of both (R)- and (S)-acenocoumarol, leading to increased plasma concentrations of the anticoagulant. This interaction is particularly notable for (R)-acenocoumarol, the more active enantiomer, suggesting a stereoselective component to the interaction. []

Relevance: The interaction between piroxicam and (R)-acenocoumarol is significant due to the potential for enhanced anticoagulant effects and an increased bleeding risk. This highlights the importance of considering potential drug-drug interactions, particularly when combining (R)-acenocoumarol with drugs like piroxicam that share metabolic pathways or influence its pharmacokinetics. []

Fluindione

Compound Description: Fluindione is another coumarin derivative with anticoagulant properties. It is metabolized by CYP2C9 and its pharmacokinetics are influenced by both CYP2C9 and VKORC1 (vitamin K epoxide reductase complex subunit 1) polymorphisms, similar to acenocoumarol. [, ]

Relevance: Fluindione's close pharmacological and metabolic similarities to (R)-acenocoumarol make it a relevant comparator in understanding the impact of genetic factors on anticoagulant response. [, ]

Properties

CAS Number

66556-77-2

Product Name

(R)-Acenocoumarol

IUPAC Name

4-hydroxy-3-[(1R)-1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one

Molecular Formula

C19H15NO6

Molecular Weight

353.33

InChI

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m1/s1

InChI Key

VABCILAOYCMVPS-OAHLLOKOSA-N

SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O

Synonyms

(R)-4-Hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one; (+)-3-(α-Acetonyl-4-nitrobenzyl)-4-hydroxycoumarin; (+)-Acenocoumarin; (R)-(+)-Acenocoumarol; (R)-(+)-Nicoumalone;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.